molecular formula C19H18N4O B12203951 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B12203951
M. Wt: 318.4 g/mol
InChI Key: LPOPBMHKVIEQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone family, characterized by a fused tricyclic core. Its structure includes a 2-methyl group, a 3-phenyl substituent, and a 7-propyl chain, which collectively influence its physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Formylation

  • Position 3 is highly nucleophilic and susceptible to Vilsmeier-Haack reagents (DMF/POCl₃), introducing a formyl group. This reaction’s efficiency depends on electronic effects of substituents; π-deficient aryl groups (e.g., nitro) reduce yields, while π-excessive groups (e.g., thiophene) enhance reactivity .

  • Example : Vilsmeier-Haack reaction with 7-arylpyrazolo[1,5-a]pyrimidines yields aldehydes at position 3, with yields ranging from 52% (for π-deficient aryl groups) to >80% (for π-excessive groups) .

Halogenation

  • Bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under mild conditions (e.g., CH₂Cl₂, room temperature), with yields typically exceeding 80% .

  • Electrophilic substitution with N-halosuccinimides (NXS) introduces halogens (Cl, Br, I) at position 3, avoiding nitration of the phenyl substituent .

Cross-Coupling Reactions

  • Palladium-catalyzed C–C coupling (e.g., Suzuki, Heck) can modify substituents at positions 2, 3, or 7. For example:

    • Arylation via Pd-catalyzed C–H activation at position 6, using aryl halides in hexafluoroisopropanol (HFIP) .

    • Alkynylation via Sonogashira coupling, as demonstrated for 7-alkynylpyrazolo[1,5-a]pyrimidines .

Nitration

  • Electrophilic nitration at position 3 proceeds efficiently under microwave (MW) conditions, using nitric acid or nitrate sources. The phenyl substituent remains unaffected under these conditions .

Reduction/Oxidation

  • Ketone reduction : The pyrido[3,4-e]pyrimidin-6(7H)-one moiety can be reduced to an alcohol (e.g., using NaBH₄) or oxidized to a carboxylic acid (e.g., KMnO₄/H+) .

Analytical Data

Property Value/Description
Molecular Formula C₂₃H₂₃N₅O
Molecular Weight Calculated based on substituents (e.g., propyl, phenyl, methyl) .
IR (Key Peaks) ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), aromatic stretching (C–C, C–H) .
¹H NMR - Propyl group: δ ~0.8–1.5 ppm (triplet, septet)
- Phenyl: δ ~7.2–7.8 ppm (multiplet)
¹³C NMR Carbonyl carbon: δ ~160–180 ppm, aromatic carbons: δ ~120–150 ppm .

Biological and Chemical Relevance

Pyrazolo[1,5-a]pyrimidines are known for anticancer , antiviral , and neuropharmacological activities . Substituents like methyl, phenyl, and propyl may influence solubility, lipophilicity, and binding affinity. For example:

  • Propyl substitution at position 7 could enhance membrane permeability.

  • Phenyl groups at position 3 may participate in π–π interactions with biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting key signaling pathways associated with tumor growth and metastasis. For instance:

  • Mechanism of Action : The compound interacts with specific protein targets involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
  • Case Studies : Studies have demonstrated efficacy against multiple cancer types, including leukemia and solid tumors, highlighting its potential as a therapeutic agent.

Antiviral Properties

The compound also shows potential as an antiviral agent. Its structural features allow it to interact with viral proteins or enzymes crucial for viral replication.

  • Research Findings : Some studies have reported that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication in vitro.
  • Applications : This property suggests possible therapeutic uses in treating viral infections such as influenza or HIV.

Synthesis and Functionalization

The synthesis of this compound typically involves several key steps:

  • Cyclocondensation Reactions : The initial step often includes the cyclocondensation of appropriate β-enaminones with aminopyrazoles.
  • Microwave Irradiation : This method enhances reaction efficiency and yield, making it suitable for industrial applications.
  • Post-Synthetic Modifications : Various functionalization techniques can be applied to modify the compound's properties further, enhancing its biological activity.

The biological activities of this compound are diverse:

Activity Type Details
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntiviralPotential to inhibit viral replication
Enzyme InhibitionActs as a selective inhibitor for certain enzymes

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

  • 3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (): Key Differences: Replaces the 3-phenyl group with a 4-chlorophenyl moiety and introduces a triazole ring at position 7 instead of a propyl chain. The triazole group may increase hydrogen-bonding capacity compared to the propyl chain .
  • 7-(3-Hydroxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one ():

    • Key Differences : Features a 3-hydroxypropyl substituent at position 7 instead of a propyl group.
    • Implications : The hydroxyl group increases polarity and solubility, which could enhance bioavailability but reduce membrane permeability compared to the target compound’s hydrophobic propyl chain .

Derivatives with Modified Heterocyclic Cores

  • 4-Ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-one (): Key Differences: Incorporates a chromene ring fused to the pyrido-pyrimidinone core, with an ethoxy substituent. Implications: The chromene ring introduces additional rigidity and oxygen atoms, likely altering electronic properties and metabolic stability compared to the pyrazolo-based target compound .
  • 7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (): Key Differences: Replaces the pyrazole ring with a triazole moiety and includes a furylmethyl substituent. The furan group introduces π-π stacking capabilities distinct from the phenyl group in the target compound .

Hydrogenated and Functionalized Analogues

  • Dihydropyrazolo[1,5-a]pyrimidines (): Key Differences: Partially saturated pyrimidine rings (e.g., 5,6-dihydro derivatives) with substituents like trifluoromethyl (4n) or methoxyphenyl (4b). The trifluoromethyl group (4n) improves metabolic stability, while methoxy groups (4b) enhance solubility .
  • 7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one ():

    • Key Differences : Lacks the methyl, phenyl, and propyl substituents but includes a hydroxyl group at position 5.
    • Implications : The hydroxyl group significantly increases polarity (logP reduction) and may confer antioxidant properties, though it could limit blood-brain barrier penetration compared to the target compound .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Structural Features Notable Properties
Target Compound 2-Me, 3-Ph, 7-Pr 320.3* Pyrazolo-pyrido-pyrimidinone core Moderate lipophilicity (Pr chain)
3-(4-Chlorophenyl)-2-methyl-7-triazolyl analogue () 3-(4-Cl-Ph), 7-triazolyl N/A Chlorophenyl, triazole Enhanced electronegativity, H-bonding
7-(3-Hydroxypropyl)-3-phenyl analogue () 7-(3-OH-Pr), 3-Ph 320.3 Hydroxypropyl substituent Increased solubility, polar interactions
7-Hydroxy derivative () 7-OH 202.17 Hydroxyl group High polarity, potential antioxidant
Dihydro derivative with trifluoromethyl (4n, ) 5-[4-CF3-Ph], dihydro core 416.36 Saturated pyrimidine, CF3 Metabolic stability, lipophilic
4-Ethoxychromeno-pyrido-pyrimidinone () Chromene-ethoxy N/A Fused chromene, ethoxy Rigid structure, oxygen-rich

*Molecular weight inferred from analogous structures in .

Research Findings and Implications

  • Substituent Effects : Propyl chains (target compound) balance lipophilicity and metabolic stability, whereas hydroxy or triazole groups () prioritize solubility or binding interactions .
  • Core Modifications : Saturation () or heterocycle replacement () dramatically alters electronic profiles and bioavailability.
  • Functional Groups : Electron-withdrawing groups (e.g., CF3 in ) improve stability, while electron-donating groups (e.g., OMe in ) enhance solubility .

Biological Activity

2-Methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique molecular structure, characterized by a fused pyrazole and pyrimidine ring system, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C19H18N4OC_{19}H_{18}N_{4}O, with a molecular weight of 318.4 g/mol. The structural features include:

  • Methyl group at position 2
  • Phenyl group at position 3
  • Propyl group at position 7

These substituents are critical for the compound's interaction with biological targets and its overall pharmacological profile.

Biological Activities

Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : This compound has shown potential as an anticancer agent by selectively inhibiting certain protein targets involved in cancer cell proliferation. Its structural modifications enhance its efficacy compared to other derivatives in the same class .
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against HIV and other viruses. The mechanism appears to involve interference with viral replication pathways .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including HMG-CoA reductase and COX-2, which are significant targets in the treatment of hyperlipidemia and inflammation respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific arrangement of substituents:

CompoundStructural FeaturesBiological Activity
2-Methylpyrazolo[1,5-a]pyrimidin-6-oneLacks phenyl and propyl substituentsAnticancer properties
3-Phenyl-pyrazolo[1,5-a]pyrimidin-4-oneSimilar core structure but different substitutionsSelective protein inhibition
7-Ethylpyrazolo[1,5-a]pyridinoneEthyl instead of propyl; different ring fusionPotential neuroprotective effects

The presence of the methyl and propyl groups enhances lipophilicity and may improve bioavailability while maintaining lower toxicity profiles compared to other derivatives.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Microwave-assisted synthesis techniques have been particularly effective in reducing reaction times and increasing yields. The general synthetic route involves:

  • Preparation of Pyrazole Derivatives : Starting from 3-amino-pyrazoles and reacting them with various electrophiles.
  • Formation of the Pyrimidine Ring : Utilizing cyclocondensation reactions with biselectrophilic compounds.

These methods allow for versatile modifications at various positions on the pyrazolo-pyrimidine scaffold, facilitating the exploration of new derivatives with enhanced activities .

Case Studies

Several studies have reported on the biological evaluation of related compounds within the pyrazolo-pyrimidine family:

  • A study highlighted that modifications at position C2 significantly influenced anti-HIV activity, indicating that similar strategies could be applied to optimize this compound for antiviral applications .
  • Another investigation focused on its anticancer effects demonstrated that derivatives with specific substitutions exhibited potent cytotoxicity against various cancer cell lines while maintaining selectivity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can researchers optimize reaction yields?

Answer: Synthesis typically involves multi-step heterocyclic ring formation. A common approach includes:

Thiadiazole/Pyrimidine Precursor Assembly : Cyclization of sulfur/nitrogen-containing precursors under catalytic conditions (e.g., Pd-catalyzed cross-coupling) .

Functionalization : Introduction of substituents (e.g., propyl, phenyl) via alkylation or aryl Grignard reactions .

Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) improves purity.
Optimization Tips :

  • Adjust reaction time and temperature to minimize side products (e.g., over-alkylation).
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPd(OAc)₂, DMF, 80°C6592%
AlkylationK₂CO₃, DMF, 70°C7888%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments. For example:
    • Propyl group: δ ~0.9–1.6 ppm (triplet for CH₃), δ ~2.3 ppm (CH₂ adjacent to N) .
    • Pyrazolo-pyrimidine core: Distinct aromatic protons at δ 7.2–8.5 ppm .
  • IR : Confirm carbonyl (C=O) at ~1680 cm⁻¹ and NH stretches (if present) at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 365.4 for C₂₀H₂₀N₄O) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. enzyme inhibition)?

Answer:

  • Dose-Response Assays : Test across concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies .
  • Target-Specific Profiling : Use kinase/enzyme panels (e.g., Eurofins DiscoverX) to differentiate off-target effects .
  • Computational Docking : Compare binding affinities to targets (e.g., EGFR vs. topoisomerase II) using AutoDock Vina .
    Case Study : A 2024 study found trifluoromethyl groups enhance kinase inhibition but reduce solubility, explaining conflicting cytotoxicity reports .

Q. How can researchers design experiments to evaluate environmental persistence and ecotoxicity?

Answer:

  • OECD Guidelines :
    • Hydrolysis Stability : Test pH 4–9 buffers at 50°C for 5 days; analyze degradation via LC-MS .
    • Bioaccumulation : Use logP calculations (e.g., ClogP ~3.5) and fish model assays (OECD 305) .
  • Ecotoxicity :
    • Algal Growth Inhibition (OECD 201): EC₅₀ values for Pseudokirchneriella subcapitata.
    • Daphnia magna Acute Toxicity : 48-hr LC₅₀ testing .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic Stability :
    • Liver Microsome Assays : Identify major metabolites (e.g., CYP3A4-mediated oxidation) .
    • Prodrug Design : Mask polar groups (e.g., esterification of hydroxyl moieties) .
      Data Table :
ModificationBioavailability (%)Half-life (h)
Parent Compound122.1
PEGylated Derivative345.8

Q. How do structural variations (e.g., substituent position) impact activity in pyrazolo-pyrimidine analogs?

Answer:

  • SAR Studies :
    • Phenyl at C3 : Enhances π-stacking with hydrophobic enzyme pockets (e.g., 10-fold increase in EGFR inhibition) .
    • Propyl at N7 : Reduces plasma protein binding, improving free drug concentration .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to predict activity cliffs .
    Example : Replacing methyl with trifluoromethyl at C2 increases potency but introduces hepatotoxicity risks .

Q. What advanced analytical techniques characterize crystallographic or dynamic properties?

Answer:

  • Single-Crystal XRD : Resolve bond angles/distances (e.g., pyrimidine ring planarity) .
  • Dynamic NMR : Study rotational barriers of propyl groups (e.g., coalescence temperature analysis) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C common) .

Q. Methodological Notes

  • Contradiction Management : Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) to isolate variables .
  • Data Validation : Cross-reference elemental analysis (e.g., C, H, N ±0.3%) with theoretical values .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-methyl-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H18N4O/c1-3-10-22-11-9-16-15(19(22)24)12-20-18-17(13(2)21-23(16)18)14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3

InChI Key

LPOPBMHKVIEQIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.